L-Methionine, N-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)-
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Overview
Description
L-Methionine, N-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)- is a complex organic compound with the molecular formula C16H18ClNO5S and a molecular weight of 371.836 g/mol . This compound is characterized by the presence of a methionine moiety linked to a benzopyran structure, which is further substituted with a chlorine atom and a carbonyl group.
Preparation Methods
The synthesis of L-Methionine, N-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)- involves several steps. One common synthetic route includes the reaction of L-methionine with 5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-carbonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
L-Methionine, N-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
L-Methionine, N-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential role in biological systems, particularly in the context of amino acid metabolism and protein synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of L-Methionine, N-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)- involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of biologically active metabolites. Additionally, its benzopyran moiety may interact with cellular receptors, modulating signaling pathways and exerting biological effects .
Comparison with Similar Compounds
L-Methionine, N-((5-chloro-3,4-dihydro-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl)- can be compared with other similar compounds, such as:
L-Methionine, N-(5-chlorovaleryl)-, methyl ester: This compound has
Properties
CAS No. |
64398-33-0 |
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Molecular Formula |
C16H18ClNO5S |
Molecular Weight |
371.8 g/mol |
IUPAC Name |
(2S)-2-[(5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C16H18ClNO5S/c1-8-5-10-11(16(22)23-8)6-9(7-12(10)17)14(19)18-13(15(20)21)3-4-24-2/h6-8,13H,3-5H2,1-2H3,(H,18,19)(H,20,21)/t8?,13-/m0/s1 |
InChI Key |
XCQZRAGWRWIYBH-RLROJCQXSA-N |
Isomeric SMILES |
CC1CC2=C(C=C(C=C2Cl)C(=O)N[C@@H](CCSC)C(=O)O)C(=O)O1 |
Canonical SMILES |
CC1CC2=C(C=C(C=C2Cl)C(=O)NC(CCSC)C(=O)O)C(=O)O1 |
Origin of Product |
United States |
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